molecular formula C6H5FN2O2 B1294353 3-Fluoro-5-nitroaniline CAS No. 2369-12-2

3-Fluoro-5-nitroaniline

Cat. No. B1294353
CAS RN: 2369-12-2
M. Wt: 156.11 g/mol
InChI Key: OPMFAZASMJCCOQ-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitroaniline is a chemical compound that is part of the fluoroaniline family, which are important intermediates in the synthesis of various organic molecules. While the provided papers do not directly discuss 3-Fluoro-5-nitroaniline, they do provide insights into related fluoro-nitro compounds and their synthesis, which can be informative for understanding the properties and potential synthetic routes for 3-Fluoro-5-nitroaniline.

Synthesis Analysis

The synthesis of related fluoro-nitro compounds involves multi-step processes that can include diazotization, hydrolysis, nitration, and separation of isomers. For example, the synthesis of 3-Fluoro-4-nitrophenol, a compound similar to 3-Fluoro-5-nitroaniline, is achieved through a four-step process starting from m-fluoroaniline. This process yields the final product with high purity, indicating that careful control of reaction conditions and purification steps can lead to the successful synthesis of fluoro-nitro compounds .

Molecular Structure Analysis

The molecular structure of fluoro-nitro compounds is characterized by the presence of fluorine and nitro groups attached to an aromatic ring. These substituents can influence the electronic properties of the molecule and its reactivity. The NMR parameters reported for various fluoro-nitro compounds, including 2-fluoro-5-nitroaniline, provide valuable information about the electronic environment of the atoms within the molecule, which is crucial for understanding its chemical behavior .

Chemical Reactions Analysis

Fluoro-nitro compounds can participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The tandem [4 + 1]/[3 + 2]-cycloaddition reaction described in the synthesis of fluorinated bicyclic nitroso acetals demonstrates the reactivity of fluoronitroalkenes, which can be considered when exploring the reactivity of 3-Fluoro-5-nitroaniline .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitro compounds are influenced by the presence of electronegative fluorine and nitro groups. These groups can affect the compound's boiling point, solubility, and stability. For instance, the synthesis of 3-Fluoro-4-nitrophenol involves steam distillation to remove by-products, suggesting that the physical properties of these compounds can be exploited for purification purposes . The high purity of the synthesized compounds also indicates that they have distinct physical properties that allow for effective separation from impurities.

Scientific Research Applications

1. Fluorometric Sensing and Detection

  • Summary of Application: 3-Fluoro-5-nitroaniline has been used in the development of a sensor for the fluorometric determination of p-nitroaniline (p-NA). The sensor was based on a Ni-doped ZnWO4 mixed metal tungstate nanocomposite material .
  • Methods of Application: The nanocomposite material was synthesized by the hydrothermal method. Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Fourier-transform Infrared Spectroscopy (FTIR), and X-ray Photoelectron Spectroscopy (XPS) were used to analyze the material .
  • Results: The material showed high sensitivity towards p-NA in a concentration range of 25–1000 μM. The limit of detection (LOD) value was found to be 1.93 × 10 −8 M for ZnWO4, 2.17 × 10 −8 M for NiWO4, and 2.98 × 10 −8 M for ZnNiWO4 .

2. Preparation of Benzylamines and Quinoxaline-diones

  • Summary of Application: 3-Fluoro-2-nitroaniline is used as a research chemical in the preparation of benzylamines and quinoxaline-diones .

3. Dye Manufacturing

  • Summary of Application: 3-Fluoro-5-nitroaniline is used in the manufacturing of dyes .

4. Antioxidant Production

  • Summary of Application: 3-Fluoro-5-nitroaniline is used in the production of antioxidants .

5. Gas Gum Inhibitor

  • Summary of Application: 3-Fluoro-5-nitroaniline is used as a gas gum inhibitor .

6. Corrosion Inhibitor

  • Summary of Application: 3-Fluoro-5-nitroaniline is used as a corrosion inhibitor .

Safety And Hazards

3-Fluoro-5-nitroaniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-fluoro-5-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMFAZASMJCCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178353
Record name 3-Fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-nitroaniline

CAS RN

2369-12-2
Record name 3-Fluoro-5-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2369-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-nitroaniline
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-nitroaniline
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.391
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CWL Bevan, TA Emokpae, J Hirst - Journal of the Chemical Society B …, 1968 - pubs.rsc.org
… iodide was prepared by heating 3-fluoro-5-nitroaniline (3 g.), methyl iodide (4.2 ml.), and absolute methanol (10 ml.) in a sealed tube at 100' for 8 hr. After cooling, the solid was filtered …
Number of citations: 2 pubs.rsc.org
TA Emokpae, IM Dosunmu, J Hirst - Journal of the Chemical Society …, 1974 - pubs.rsc.org
Arrhenius parameters have been measured for the reactions of 3-X- and 3-X-5-nitroanilines (X = F, Cl, Br, or I) with picryl chloride in acetonitrile. In both series the span of the rate …
Number of citations: 1 pubs.rsc.org
SI Ette, J Hirst - Journal of the Chemical Society, Perkin Transactions 2, 1974 - pubs.rsc.org
Arrhenius parameters have been measured for the reaction of 3-X- and 3,5-di-X-substituted anilines (X = F, Cl, Br, or I)with picryl chloride in methanol. The reactions of the disubstituted …
Number of citations: 0 pubs.rsc.org

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